
Cytidine, 2',3'-dideoxy-, 5'-(hydrogen methylphosphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is a synthetic nucleoside analogue. It is structurally similar to cytidine, a naturally occurring nucleoside, but lacks hydroxyl groups at the 2’ and 3’ positions of the ribose ring. This modification makes it a potent inhibitor of viral replication, particularly in the context of antiviral therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) typically involves the selective removal of hydroxyl groups from cytidine. This can be achieved through various chemical reactions, including reduction and substitution reactions. The key steps include:
Reduction: The hydroxyl groups at the 2’ and 3’ positions are selectively reduced to hydrogen atoms.
Substitution: The 5’ hydroxyl group is substituted with a hydrogen methylphosphonate group.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Purification: The crude product is purified using techniques such as chromatography.
Quality Control: The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting Agents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups to the nucleoside.
Aplicaciones Científicas De Investigación
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Studied for its role in inhibiting viral replication, particularly in the context of HIV and other viral infections.
Medicine: Investigated as a potential antiviral agent in the treatment of viral infections.
Industry: Used in the production of antiviral drugs and other pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into viral DNA during replication. This incorporation results in chain termination, effectively inhibiting viral replication. The compound targets viral reverse transcriptase, an enzyme critical for the replication of many viruses, including HIV.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analogue with similar antiviral properties.
2’,3’-Didehydro-2’,3’-dideoxycytidine: A related compound with modifications at the 2’ and 3’ positions.
5-Fluorocytidine: A fluorinated analogue with enhanced antiviral activity.
Uniqueness
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is unique due to its specific structural modifications, which confer distinct antiviral properties. Its ability to inhibit viral replication by causing chain termination makes it a valuable compound in antiviral research and therapy.
Propiedades
Número CAS |
140132-40-7 |
|---|---|
Fórmula molecular |
C10H16N3O5P |
Peso molecular |
289.22 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C10H16N3O5P/c1-19(15,16)17-6-7-2-3-9(18-7)13-5-4-8(11)12-10(13)14/h4-5,7,9H,2-3,6H2,1H3,(H,15,16)(H2,11,12,14)/t7-,9+/m0/s1 |
Clave InChI |
KSYDGKZXBZYGRR-IONNQARKSA-N |
SMILES isomérico |
CP(=O)(O)OC[C@@H]1CC[C@@H](O1)N2C=CC(=NC2=O)N |
SMILES canónico |
CP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



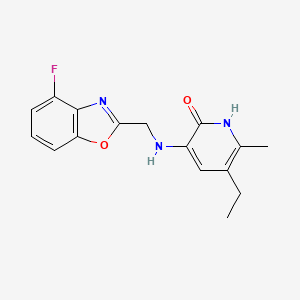

![6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine](/img/structure/B12791196.png)


![3-chloro-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12791230.png)
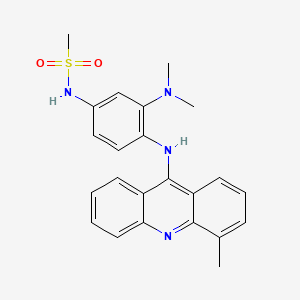

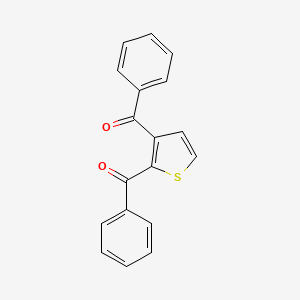
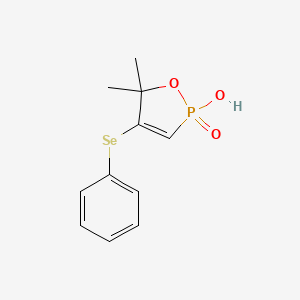
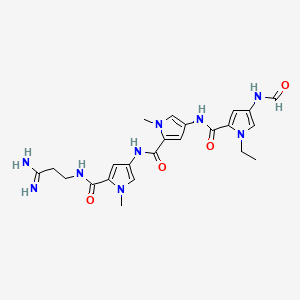
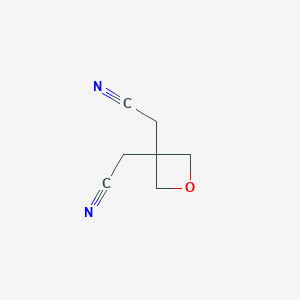
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
